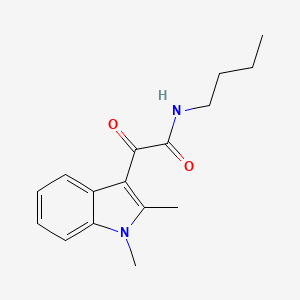

![molecular formula C19H27NO4 B2851383 2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid CAS No. 1224046-91-6](/img/structure/B2851383.png)

2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

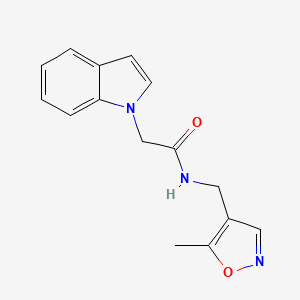

“2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Molecular Structure Analysis

The molecular structure of “2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid” includes a 4-aryl piperidine, which is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .Chemical Reactions Analysis

While specific chemical reactions involving “2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid” are not available, related compounds have been involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .科学研究应用

Deprotection of Amino Acids and Peptides

This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides. A study describes a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid, which has low viscosity, high thermal stability, and demonstrates a catalytic effect .

Dipeptide Synthesis

The tert-butoxycarbonyl-protected amino acid ionic liquids derived from this compound are utilized as starting materials in dipeptide synthesis. These ionic liquids facilitate amide formation without the addition of base, yielding dipeptides in satisfactory yields .

Targeted Protein Degradation

This compound serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. It is also useful in creating chemical conjugates .

Tissue Scaffolding and Drug Delivery

Applications in biomedical fields include the preparation of tissue scaffolding and drug delivery systems. The compound’s derivatives are used for synthesizing polymers that form the basis of these applications .

Synthetic Wool and Silk Substitutes

The compound is involved in the synthesis of “NCA” monomers, which are used to create synthetic wool and silk substitutes. This application leverages the compound’s ability to form polymers that mimic the properties of natural fibers .

Suzuki-Miyaura Cross-Coupling Reactions

In organic synthesis, this compound is a reactant in Suzuki-Miyaura cross-coupling reactions. It is also used in copper-catalyzed trifluoromethylation and palladium-catalyzed benzylation, contributing to the synthesis of various organic molecules .

Protodeboronation of Boronic Esters

The compound is involved in the catalytic protodeboronation of pinacol boronic esters. This process is part of a formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in synthetic chemistry .

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been used in the development ofPROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group , which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions . Removal of the Boc group can be accomplished with strong acids . This suggests that the compound might interact with its targets through the addition and removal of the Boc group.

Biochemical Pathways

Given its potential use in protac development, it may be involved in theubiquitin-proteasome system . This system is responsible for protein degradation in cells, and its manipulation allows for the selective degradation of disease-related proteins .

Pharmacokinetics

The compound’s molecular weight is333.4 g/mol , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

If used in protac development, the result of its action would be thetargeted degradation of specific proteins .

Action Environment

Factors such as ph could potentially affect the addition and removal of the boc group

属性

IUPAC Name |

2-[4-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-14-5-7-15(8-6-14)19(13-16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAPSVSQRSLRAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride](/img/structure/B2851300.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2851307.png)

![3-Tert-butyl-7,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2851310.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide](/img/structure/B2851312.png)

![N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2851314.png)

![2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2851315.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2851319.png)

![N-(4-fluorophenyl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2851322.png)